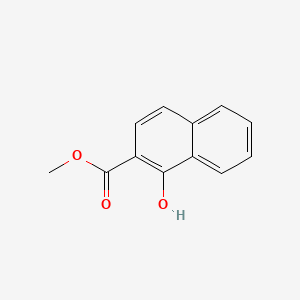

Methyl 1-hydroxy-2-naphthoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIBDRSTVGFJPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061341 | |

| Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948-03-8 | |

| Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-hydroxy-2-naphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Methyl 1-hydroxy-2-naphthoate

This technical guide provides a detailed overview of the core physical properties of Methyl 1-hydroxy-2-naphthoate, an organic compound of interest to researchers, scientists, and professionals in the field of drug development. This document outlines key physical data, experimental protocols for their determination, and a general workflow for the characterization of such compounds.

Core Physical and Chemical Properties

Methyl 1-hydroxy-2-naphthoate is a derivative of 1-Hydroxy-2-naphthoic acid.[1][2] It presents as a crystalline powder, with its color ranging from white to brown.[3] The compound is utilized as a reactant in the synthesis of various organic molecules, including xanthones, thioxanthones, and acridones.[4]

Quantitative Data Summary

The known physical and chemical properties of Methyl 1-hydroxy-2-naphthoate are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀O₃ | [3][4] |

| Molecular Weight | 202.21 g/mol | [5] |

| Melting Point | 74-80 °C | [3][5][6] |

| Appearance | Crystalline powder, White to brown | [3] |

| Assay | ≥97.5 % (GC) | [3] |

| CAS Number | 948-03-8 | [3][4] |

| IUPAC Name | methyl 1-hydroxynaphthalene-2-carboxylate | [3] |

| InChI Key | HMIBDRSTVGFJPB-UHFFFAOYSA-N | [3][5] |

| SMILES | COC(=O)c1ccc2ccccc2c1O | [3][5] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties and spectral data of organic compounds like Methyl 1-hydroxy-2-naphthoate.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid.[7] It is a crucial physical property for identification and purity assessment.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)

-

Thermometer[7]

-

Mortar and pestle (optional)[7]

Procedure:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 1-2 mm.[8][9] The tube is then tapped gently to ensure the sample is compact at the bottom.[9]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[9]

-

Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, to ensure accurate measurement.[9]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.[7] Pure compounds typically have a sharp melting point range of 0.5-1.0 °C.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

-

Test tubes[10]

-

Spatula[11]

-

Balance[11]

-

Vortex mixer or shaker[10]

-

Water bath (for temperature control)[12]

Procedure (Qualitative):

-

Place approximately 25 mg of the compound in a small test tube.[10]

-

Add 0.75 mL of the solvent (e.g., water, ethanol, diethyl ether) in small portions.[10]

-

Shake the test tube vigorously after each addition.[10]

-

Observe if the compound dissolves completely. If it does, it is considered soluble in that solvent under the tested conditions.[10]

Procedure (Quantitative):

-

Prepare a saturated solution of the compound in a specific solvent at a constant temperature by adding an excess amount of the solid to the solvent.[11][13]

-

Agitate the mixture for an extended period to ensure equilibrium is reached.[13]

-

Separate the undissolved solid from the solution by filtration or centrifugation.[14]

-

Determine the concentration of the solute in the clear, saturated solution using a suitable analytical method such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.[13][14]

Spectral Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15][16]

Apparatus:

-

Fourier Transform Infrared (FTIR) spectrometer[17]

-

Sample holder (e.g., KBr plates, ATR crystal)[18]

-

Agate mortar and pestle (for solid samples)[19]

Procedure (KBr Pellet Technique):

-

A small amount of the solid sample (0.05-0.5 mg) is ground with about 100 mg of dry potassium bromide (KBr) in an agate mortar.[19]

-

The mixture is then pressed into a thin, transparent disk using a hydraulic press.[19]

-

The KBr disk is placed in the sample holder of the FTIR spectrometer.

-

The infrared spectrum is recorded, showing the absorbance or transmittance of infrared radiation as a function of wavenumber (cm⁻¹).[16]

NMR spectroscopy provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[20] Proton (¹H) and Carbon-13 (¹³C) NMR are the most common types used for organic compounds.[20]

Apparatus:

Procedure:

-

Sample Preparation: Dissolve approximately 10-50 mg of the sample in about 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.[21][22][23]

-

Instrument Setup: The NMR tube is placed in a spinner and inserted into the magnet of the NMR spectrometer.[21]

-

Data Acquisition: The instrument is set up with the appropriate parameters for the desired nucleus (e.g., ¹H or ¹³C). This includes setting the lock on the deuterated solvent, shimming the magnetic field to achieve homogeneity, and setting the acquisition parameters.[22]

-

Spectrum Processing: The acquired data (Free Induction Decay - FID) is then Fourier transformed to produce the NMR spectrum. The spectrum is phased, baseline corrected, and referenced to a standard (e.g., Tetramethylsilane - TMS).[22]

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[24] It is used to determine the molecular weight and elemental composition of a compound, and to elucidate its structure by analyzing fragmentation patterns.[25][26]

Apparatus:

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Impact - EI, Electrospray Ionization - ESI)[26]

-

Sample introduction system (e.g., direct infusion, gas chromatography - GC, liquid chromatography - LC)[26]

Procedure (Direct Infusion):

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent.

-

Ionization: The sample solution is introduced into the ion source of the mass spectrometer, where the molecules are ionized. In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[25][26]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[25]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.[27]

Mandatory Visualization

The following diagram illustrates a general experimental workflow for the physical and spectral characterization of a known organic compound like Methyl 1-hydroxy-2-naphthoate.

References

- 1. selleckchem.com [selleckchem.com]

- 2. ossila.com [ossila.com]

- 3. 428470050 [thermofisher.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 1-ヒドロキシ-2-ナフトエ酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. METHYL 1-HYDROXY-2-NAPHTHOATE | 948-03-8 [chemicalbook.com]

- 7. pennwest.edu [pennwest.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 12. pubs.acs.org [pubs.acs.org]

- 13. solubility experimental methods.pptx [slideshare.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. Experimental Design [web.mit.edu]

- 16. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. webassign.net [webassign.net]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 21. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 22. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 23. uwyo.edu [uwyo.edu]

- 24. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 26. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 27. htds.fr [htds.fr]

An In-depth Technical Guide to Methyl 1-hydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and biological activity of methyl 1-hydroxy-2-naphthoate. The document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Properties

Methyl 1-hydroxy-2-naphthoate is a derivative of 1-hydroxy-2-naphthoic acid. Its core structure consists of a naphthalene ring system substituted with a hydroxyl group at the C1 position and a methyl ester group at the C2 position.

Table 1: Chemical and Physical Properties of Methyl 1-hydroxy-2-naphthoate

| Property | Value | Reference |

| CAS Number | 948-03-8 | |

| Molecular Formula | C₁₂H₁₀O₃ | |

| Molecular Weight | 202.21 g/mol | |

| IUPAC Name | methyl 1-hydroxynaphthalene-2-carboxylate | |

| Synonyms | Methyl 1-hydroxynaphthalene-2-carboxylate | |

| Appearance | White to brown crystalline powder | |

| Melting Point | 76-80 °C | |

| SMILES | COC(=O)C1=CC=C2C=CC=CC2=C1O | |

| InChI Key | HMIBDRSTVGFJPB-UHFFFAOYSA-N |

Synthesis

Methyl 1-hydroxy-2-naphthoate can be synthesized through the esterification of 1-hydroxy-2-naphthoic acid. A common method involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.

Synthesis Workflow

Caption: Synthesis of Methyl 1-hydroxy-2-naphthoate.

Experimental Protocol: Synthesis of Methyl 1-hydroxy-2-naphthoate

This protocol is adapted from a similar procedure for a related compound.

Materials:

-

1-Hydroxy-2-naphthoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve 1-hydroxy-2-naphthoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Equip the flask with a condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

-

The crude methyl 1-hydroxy-2-naphthoate can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield a crystalline solid.

Spectroscopic Characterization

The following tables summarize the expected spectroscopic data for methyl 1-hydroxy-2-naphthoate based on the analysis of its chemical structure and data from related compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | s | 1H | Ar-OH |

| ~8.2 | d | 1H | Ar-H |

| ~7.8-7.9 | m | 2H | Ar-H |

| ~7.5-7.6 | m | 2H | Ar-H |

| ~7.3-7.4 | m | 1H | Ar-H |

| ~4.0 | s | 3H | -OCH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (ester) |

| ~155 | C-OH |

| ~136 | Ar-C |

| ~130 | Ar-C |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~125 | Ar-CH |

| ~124 | Ar-CH |

| ~120 | Ar-C |

| ~118 | Ar-CH |

| ~52 | -OCH₃ |

Table 4: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3000 | O-H stretch (broad) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1700-1680 | C=O stretch (ester) |

| ~1600, 1500, 1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

Table 5: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 202 | [M]⁺ (Molecular ion) |

| 171 | [M - OCH₃]⁺ |

| 143 | [M - COOCH₃]⁺ |

| 115 | Naphthalene fragment |

Biological Activity and Mechanism of Action

Methyl 1-hydroxy-2-naphthoate has been shown to possess significant anti-inflammatory properties. Research indicates that it inhibits the inflammatory response induced by lipopolysaccharide (LPS) in macrophages.

The primary mechanism of its anti-inflammatory action involves the suppression of key signaling pathways:

-

Nuclear Factor-kappa B (NF-κB) Pathway: Methyl 1-hydroxy-2-naphthoate inhibits the degradation of IκB-α, which in turn prevents the nuclear translocation and transcriptional activity of NF-κB. This leads to a reduction in the expression of pro-inflammatory genes.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The compound has been observed to decrease the activation of p38 MAPK and c-Jun N-terminal kinases (JNK), which are crucial mediators of the inflammatory response.

Signaling Pathway Diagrams

Caption: Inhibition of NF-κB Pathway.

Caption: Inhibition of MAPK Pathways.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the anti-inflammatory effects of methyl 1-hydroxy-2-naphthoate.

General Experimental Workflow

Caption: Workflow for Anti-inflammatory Assessment.

Western Blot Analysis for NF-κB, JNK, and p38 MAPK Activation

Objective: To determine the effect of methyl 1-hydroxy-2-naphthoate on the protein expression and phosphorylation of key components of the NF-κB and MAPK signaling pathways.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-IκB-α, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the appropriate primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity

Objective: To assess the effect of methyl 1-hydroxy-2-naphthoate on the DNA-binding activity of NF-κB.

Materials:

-

Nuclear extracts from treated and untreated cells

-

Biotin-labeled or radioactively labeled oligonucleotide probe containing the NF-κB consensus sequence

-

Poly(dI-dC)

-

Binding buffer

-

Native polyacrylamide gel

-

Electrophoresis apparatus

-

Detection system (chemiluminescence or autoradiography)

Procedure:

-

Prepare nuclear extracts from cells.

-

Incubate the nuclear extracts with the labeled NF-κB probe in the presence of poly(dI-dC) and binding buffer.

-

For competition assays, add an excess of unlabeled probe to a parallel reaction.

-

Separate the protein-DNA complexes on a native polyacrylamide gel.

-

Transfer the complexes to a nylon membrane (for biotin-labeled probes) or expose the dried gel to X-ray film (for radioactively labeled probes).

-

Detect and quantify the shifted bands.

Conclusion

Methyl 1-hydroxy-2-naphthoate is a compound with well-defined chemical properties and a straightforward synthetic route. Its significant anti-inflammatory activity, mediated through the inhibition of the NF-κB and MAPK signaling pathways, makes it a promising candidate for further investigation in the development of novel therapeutic agents for inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this molecule.

An In-depth Technical Guide to Methyl 1-hydroxy-2-naphthoate (CAS 948-03-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-hydroxy-2-naphthoate, with the CAS number 948-03-8, is a naphthol derivative with significant potential in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its biological activities. Notably, this compound has demonstrated anti-inflammatory effects through the modulation of key signaling pathways, including NF-κB, JNK, and p38 MAPK. This document aims to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug discovery.

Chemical and Physical Properties

Methyl 1-hydroxy-2-naphthoate is a white to brown crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 948-03-8 | [2][3] |

| Molecular Formula | C₁₂H₁₀O₃ | [3] |

| Molecular Weight | 202.21 g/mol | [3] |

| Melting Point | 76-80 °C | [2] |

| Appearance | Crystalline powder | [1] |

| SMILES | COC(=O)c1ccc2ccccc2c1O | [2] |

| InChI Key | HMIBDRSTVGFJPB-UHFFFAOYSA-N | [2] |

Spectroscopic Data

The structural elucidation of Methyl 1-hydroxy-2-naphthoate is confirmed through various spectroscopic techniques. The following tables summarize the key spectroscopic data.

Table 2.1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.5 - 11.5 | s | 1H | Ar-OH |

| 8.0 - 8.2 | d | 1H | Ar-H |

| 7.8 - 7.9 | d | 1H | Ar-H |

| 7.5 - 7.7 | m | 2H | Ar-H |

| 7.2 - 7.4 | m | 2H | Ar-H |

| 3.9 - 4.0 | s | 3H | -OCH₃ |

Table 2.2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| 170 - 172 | C=O (ester) |

| 155 - 158 | C-OH |

| 136 - 138 | Ar-C (quaternary) |

| 130 - 132 | Ar-CH |

| 128 - 130 | Ar-C (quaternary) |

| 126 - 128 | Ar-CH |

| 124 - 126 | Ar-CH |

| 122 - 124 | Ar-CH |

| 118 - 120 | Ar-CH |

| 110 - 112 | Ar-C (quaternary) |

| 52 - 54 | -OCH₃ |

Table 2.3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Broad | O-H stretch |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 2900 - 3000 | Weak | C-H stretch (methyl) |

| 1680 - 1710 | Strong | C=O stretch (ester) |

| 1500 - 1600 | Medium-Strong | C=C stretch (aromatic) |

| 1200 - 1300 | Strong | C-O stretch (ester) |

Table 2.4: Mass Spectrometry Data

| m/z | Interpretation |

| 202 | [M]⁺ (Molecular ion) |

| 171 | [M - OCH₃]⁺ |

| 143 | [M - COOCH₃]⁺ |

| 115 | [C₉H₇O]⁺ |

Experimental Protocols

Synthesis of Methyl 1-hydroxy-2-naphthoate via Fischer Esterification

This protocol describes the synthesis of Methyl 1-hydroxy-2-naphthoate from 1-hydroxy-2-naphthoic acid using a standard Fischer esterification method.

Materials:

-

1-Hydroxy-2-naphthoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-hydroxy-2-naphthoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude Methyl 1-hydroxy-2-naphthoate can be purified by recrystallization to obtain a product of high purity.

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethyl acetate.

-

If any insoluble impurities are present, perform a hot filtration.

-

Slowly add hexane to the hot solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethyl acetate/hexane mixture.

-

Dry the purified crystals under vacuum.

Biological Activity and Signaling Pathways

Methyl 1-hydroxy-2-naphthoate has been identified as a compound with anti-inflammatory properties. Research has shown that it can significantly inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[4]

The underlying mechanism of this anti-inflammatory action involves the suppression of key signaling pathways. Specifically, Methyl 1-hydroxy-2-naphthoate has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (p38 MAPK) pathways.[4]

Caption: Inhibition of LPS-induced inflammatory pathways by Methyl 1-hydroxy-2-naphthoate.

Safety and Handling

Methyl 1-hydroxy-2-naphthoate is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Applications in Research and Development

Methyl 1-hydroxy-2-naphthoate serves as a valuable building block in organic synthesis. It is a precursor for the synthesis of various heterocyclic compounds and more complex molecules. For instance, it has been used as a starting material for the synthesis of aza-mollugin derivatives and axially chiral benzimidazole derivatives.[5] Its demonstrated anti-inflammatory activity also positions it as a lead compound for the development of novel therapeutic agents targeting inflammatory diseases.

Conclusion

Methyl 1-hydroxy-2-naphthoate is a compound of significant interest due to its versatile applications in organic synthesis and its potential as an anti-inflammatory agent. This technical guide has provided a comprehensive overview of its properties, synthesis, and biological activity, offering a solid foundation for researchers and professionals in the field. Further investigation into its pharmacological profile and the development of its synthetic applications are promising areas for future research.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 1-hydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 1-hydroxy-2-naphthoate is a derivative of 1-hydroxy-2-naphthoic acid, an important intermediate in organic synthesis.[1] The ester can be synthesized via Fischer esterification of the parent carboxylic acid.[1] Its derivatives have shown potential anti-inflammatory activity.[2]

Spectroscopic Data

While specific, authenticated spectral data for methyl 1-hydroxy-2-naphthoate is not available in the provided search results, we can infer the expected spectral characteristics. For reference, the detailed spectroscopic data for the starting material, 1-hydroxy-2-naphthoic acid, is presented below. The key differences in the spectra upon esterification to methyl 1-hydroxy-2-naphthoate would be the appearance of signals corresponding to the methyl ester group in NMR and IR spectroscopy, and a corresponding mass increase in mass spectrometry.

1-Hydroxy-2-naphthoic Acid Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 12.82 | s | 1H, Ar-OH |

| 8.57 | d, J=8.68 Hz | 1H, Ar-H |

| 7.99 | t, J=9.08 Hz | 1H, Ar-H |

| 7.86 | t, J=7.76 Hz | 1H, Ar-H |

| 7.56 | m | 1H, Ar-H |

| 7.36 | m | 1H, Ar-H |

| 7.22 | m | 1H, Ar-H |

Solvent: DMSO-d₆, Instrument: 400 MHz[3]

Expected Changes for Methyl 1-hydroxy-2-naphthoate: The acidic proton signal at ~12.8 ppm would disappear and a new singlet for the -OCH₃ group would appear in the upfield region, typically around 3.5-4.0 ppm. The aromatic proton signals would likely experience minor shifts.

¹³C NMR (Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| 172.99 | C=O (acid) |

| 160.78 | C-OH |

| 135.26 | Ar-C |

| 131.99 | Ar-C |

| 129.19 | Ar-CH |

| 128.47 | Ar-CH |

| 125.02 | Ar-CH |

| 123.81 | Ar-CH |

| 119.33 | Ar-CH |

| 108.52 | Ar-C |

Solvent: DMSO-d₆, Instrument: 100 MHz[4]

Expected Changes for Methyl 1-hydroxy-2-naphthoate: A new signal for the ester methyl carbon (-OCH₃) would appear around 50-55 ppm. The carboxylic acid carbonyl carbon signal at ~173 ppm would shift slightly.

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-2400 (broad) | O-H stretch (carboxylic acid) |

| ~1680 | C=O stretch (carboxylic acid) |

| ~1600, 1500, 1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (carboxylic acid) |

Expected Changes for Methyl 1-hydroxy-2-naphthoate: The broad O-H stretch of the carboxylic acid would be replaced by a sharper O-H stretch for the phenolic hydroxyl group. A strong C=O stretch for the ester would appear around 1730-1715 cm⁻¹. The C-O stretch of the ester would also be present.

MS (Mass Spectrometry) Data

| m/z | Interpretation |

| 188 | [M]⁺ (Molecular ion) |

| 170 | [M - H₂O]⁺ |

| 142 | [M - CO₂H]⁺ |

| 114 |

Ionization Method: Electron Ionization (EI)[5]

Expected Changes for Methyl 1-hydroxy-2-naphthoate: The molecular ion peak [M]⁺ would be at m/z 202, corresponding to the molecular weight of the methyl ester. Fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).

Experimental Protocols

Synthesis of Methyl 1-hydroxy-2-naphthoate via Fischer Esterification

This protocol is a general procedure for Fischer esterification and can be adapted for the synthesis of methyl 1-hydroxy-2-naphthoate from 1-hydroxy-2-naphthoic acid.

Materials:

-

1-hydroxy-2-naphthoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated solution)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 1-hydroxy-2-naphthoic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as CO₂ gas will be evolved.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude methyl 1-hydroxy-2-naphthoate.

-

The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified methyl 1-hydroxy-2-naphthoate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Use tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹³C NMR, a proton-decoupled sequence is typically used.

Infrared (IR) Spectroscopy:

-

Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with about 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate charged fragments.

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of methyl 1-hydroxy-2-naphthoate.

Caption: Workflow for the synthesis and spectroscopic analysis of methyl 1-hydroxy-2-naphthoate.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 1-hydroxy-2-naphthoate

This guide provides a comprehensive overview of the ¹H NMR spectroscopy of Methyl 1-hydroxy-2-naphthoate, tailored for researchers, scientists, and professionals in drug development. The document outlines a detailed experimental protocol for spectral acquisition, presents a thorough analysis of the proton signals based on available data for the closely related compound 1-hydroxy-2-naphthoic acid, and includes visualizations to aid in the interpretation of the molecular structure and proton environments.

Experimental Protocol: ¹H NMR Spectroscopy of Aromatic Esters

This section details a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of a solid aromatic ester, such as Methyl 1-hydroxy-2-naphthoate.

1.1. Sample Preparation

A meticulously prepared sample is crucial for obtaining a high-quality NMR spectrum.

-

Sample Purity: Ensure the sample of Methyl 1-hydroxy-2-naphthoate is of high purity, free from residual solvents or other contaminants that may introduce extraneous signals in the spectrum.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for aromatic esters due to its excellent dissolving power and the single, well-characterized residual solvent peak.[1][2][3] Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can be used if the compound shows poor solubility in CDCl₃.

-

Concentration: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2][4]

-

Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Typically, the residual proton signal of the deuterated solvent (e.g., CHCl₃ at δ 7.26 ppm) is used as a primary reference.[1] Alternatively, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent to set the chemical shift reference to 0 ppm.[2]

1.2. NMR Instrument Parameters

The following are typical acquisition parameters for a high-field NMR spectrometer (e.g., 400 MHz or higher):

-

Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of -2 to 12 ppm is generally adequate for most organic molecules.

-

Temperature: The experiment is typically run at room temperature (around 298 K).

1.3. Data Processing

The raw Free Induction Decay (FID) data is processed to obtain the final spectrum.

-

Fourier Transform: The FID is converted into the frequency domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak or the internal standard.

-

Integration: The area under each peak is integrated to determine the relative number of protons contributing to each signal.

Data Presentation and Interpretation

Table 1: ¹H NMR Data for 1-hydroxy-2-naphthoic acid (400 MHz, DMSO-d₆) [5]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Provisional Assignment |

| 12.82 | Singlet | - | 1H | -COOH |

| 8.57 | Doublet | 8.68 | 1H | H-8 |

| 7.99 | Triplet | 9.08 | 1H | H-4 or H-6 |

| 7.86 | Triplet | 7.76 | 1H | H-5 or H-7 |

| 7.56 | Multiplet | - | 1H | H-6 or H-4 |

| 7.36 | Multiplet | - | 1H | H-7 or H-5 |

| 7.22 | Multiplet | - | 1H | H-3 |

Note: The assignments for the aromatic protons are provisional and may require 2D NMR experiments for unambiguous confirmation.

Expected ¹H NMR Spectrum of Methyl 1-hydroxy-2-naphthoate:

For Methyl 1-hydroxy-2-naphthoate , the following spectral features are anticipated:

-

Methyl Protons (-OCH₃): A sharp singlet integrating to 3H would be expected, likely in the region of δ 3.8-4.0 ppm.

-

Aromatic Protons: The chemical shifts and coupling patterns of the six aromatic protons (H-3, H-4, H-5, H-6, H-7, and H-8) would be very similar to those observed for 1-hydroxy-2-naphthoic acid. The electron-donating hydroxyl group and the electron-withdrawing methyl ester group will influence the precise chemical shifts of the aromatic protons.

-

Hydroxyl Proton (-OH): A broad singlet for the hydroxyl proton would be present, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

Visualization of Methyl 1-hydroxy-2-naphthoate

The following diagrams illustrate the chemical structure and the logical relationship of the proton environments in Methyl 1-hydroxy-2-naphthoate.

Caption: Chemical structure of Methyl 1-hydroxy-2-naphthoate.

Caption: Proton environments in Methyl 1-hydroxy-2-naphthoate.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl 1-hydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Methyl 1-hydroxy-2-naphthoate. Due to the limited availability of direct experimental data for this specific compound, this document presents a predicted ¹³C NMR data set based on the analysis of structurally analogous compounds, namely 1-hydroxy-2-naphthoic acid and methyl salicylate. This guide also includes a comprehensive experimental protocol for acquiring high-quality ¹³C NMR spectra for this class of aromatic esters and a logical workflow for spectral analysis.

Predicted ¹³C NMR Data

The predicted chemical shifts for Methyl 1-hydroxy-2-naphthoate are summarized in the table below. These values are estimated based on the known ¹³C NMR data for 1-hydroxy-2-naphthoic acid in DMSO-d₆[1] and substituent effects observed in related aromatic esters. The esterification of the carboxylic acid is expected to have a minor effect on the chemical shifts of the aromatic carbons, with the most significant changes occurring at the carbonyl carbon and the introduction of a methoxy carbon signal.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ |

| C=O | ~170 |

| C-1 | ~158 |

| C-2 | ~108 |

| C-3 | ~130 |

| C-4 | ~124 |

| C-4a | ~123 |

| C-5 | ~128 |

| C-6 | ~125 |

| C-7 | ~129 |

| C-8 | ~119 |

| C-8a | ~135 |

| -OCH₃ | ~52 |

Experimental Protocol

A detailed methodology for acquiring high-quality ¹³C NMR spectra of Methyl 1-hydroxy-2-naphthoate is outlined below.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of Methyl 1-hydroxy-2-naphthoate is of high purity to avoid signals from impurities interfering with the spectrum.

-

Sample Amount: For a standard ¹³C NMR experiment, a sample amount of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2] For proton NMR, 5-25 mg is typically sufficient.[2]

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point. Deuterated chloroform (CDCl₃) is also a common choice for aromatic compounds.[3]

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Gently vortex or agitate the NMR tube to ensure the sample is fully dissolved. If necessary, gentle warming can be applied.

-

Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent issues with magnetic field homogeneity.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

2. NMR Spectrometer Parameters:

The following are typical parameters for a 100 MHz ¹³C NMR experiment. These may need to be adjusted based on the specific instrument and sample concentration.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').

-

Number of Scans (NS): A sufficient number of scans (e.g., 1024 or more) should be acquired to obtain a spectrum with a good signal-to-noise ratio.

-

Receiver Gain (RG): This is typically set automatically by the spectrometer.

-

Acquisition Time (AQ): A typical acquisition time is 1-2 seconds.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is appropriate for most organic compounds.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow for the ¹³C NMR analysis of Methyl 1-hydroxy-2-naphthoate, from sample preparation to final structure confirmation.

Caption: Logical workflow for the ¹³C NMR analysis of an organic compound.

Data Interpretation and Signal Assignment

The predicted ¹³C NMR spectrum of Methyl 1-hydroxy-2-naphthoate is expected to show twelve distinct signals, corresponding to the eleven carbon atoms of the naphthoate core and the one carbon of the methyl ester group.

-

Carbonyl Carbon (C=O): The signal for the carbonyl carbon of the ester group is expected to appear in the downfield region, around 170 ppm.

-

Aromatic Carbons: The ten carbons of the naphthalene ring will resonate in the aromatic region, typically between 108 and 158 ppm.

-

The carbon bearing the hydroxyl group (C-1) will be significantly deshielded and is predicted to be around 158 ppm.

-

The carbon adjacent to the ester group (C-2) will be shielded and is expected to appear at a higher field, around 108 ppm.

-

The remaining aromatic carbons will have chemical shifts influenced by their position relative to the hydroxyl and ester substituents.

-

-

Methoxy Carbon (-OCH₃): The carbon of the methyl group of the ester will appear in the upfield region, around 52 ppm.

For a definitive assignment of the signals, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. These experiments correlate the carbon signals with their directly attached protons (HSQC) and with protons that are two or three bonds away (HMBC), allowing for an unambiguous assignment of the entire carbon skeleton.

References

- 1. 1-Hydroxy-2-naphthoic acid(86-48-6) 13C NMR spectrum [chemicalbook.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

In-Depth Technical Guide: Solubility of Methyl 1-hydroxy-2-naphthoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 1-hydroxy-2-naphthoate, a key chemical intermediate. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide presents available qualitative information for methyl 1-hydroxy-2-naphthoate and its parent compound, 1-hydroxy-2-naphthoic acid. To provide a quantitative perspective, solubility data for the structurally related compound, methyl salicylate (methyl 2-hydroxybenzoate), is included as a reference. This guide also details a standard experimental protocol for determining solubility and provides a visual workflow to aid in experimental design.

Introduction to Methyl 1-hydroxy-2-naphthoate

Methyl 1-hydroxy-2-naphthoate is an aromatic ester with the chemical formula C₁₂H₁₀O₃. Its structure, featuring a naphthalene core with hydroxyl and methyl ester functional groups, dictates its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, from synthetic chemistry and purification to formulation development in the pharmaceutical industry.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," it can be inferred that methyl 1-hydroxy-2-naphthoate, being an ester with a large aromatic system, will exhibit good solubility in polar aprotic and moderately polar protic solvents. Its solubility is expected to be lower in nonpolar solvents and very low in water.

Quantitative Solubility Data (Analog Compound: Methyl Salicylate)

Given the absence of specific quantitative data for methyl 1-hydroxy-2-naphthoate, we present data for methyl salicylate (methyl 2-hydroxybenzoate), a structurally similar compound with a benzene ring instead of a naphthalene ring. This data can serve as a useful proxy for estimating the solubility behavior of methyl 1-hydroxy-2-naphthoate.

Methyl salicylate is described as being miscible with organic solvents such as ethanol and glacial acetic acid, and soluble in chloroform and ether[3]. It is slightly soluble in water[3][4][5].

Table 1: Quantitative Solubility of Methyl Salicylate

| Solvent | Temperature (°C) | Solubility |

| Acetone | 30 | 10.1 g/g[6] |

| Water | 30 | 0.74 g/L (0.074% w/v)[3] |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed methodology for determining the solubility of a solid compound like methyl 1-hydroxy-2-naphthoate in an organic solvent using the gravimetric method. This method is reliable and widely used for generating precise solubility data[7][8][9].

4.1. Materials and Equipment

-

Methyl 1-hydroxy-2-naphthoate (solute)

-

Organic solvent of interest (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Analytical balance (accurate to ±0.0001 g)

-

Isothermal shaker or magnetic stirrer with temperature control

-

Thermostatically controlled water bath or oven

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Pipettes and syringes

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of methyl 1-hydroxy-2-naphthoate to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in an isothermal shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., a water bath) set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. The time required to reach equilibrium should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant). 24 to 72 hours is often sufficient.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation or further dissolution.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporation dish containing the filtered solution to determine the total mass of the solution.

-

Place the dish in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The evaporation can also be carried out under reduced pressure.

-

Once the solvent is fully evaporated, cool the dish in a desiccator to room temperature and weigh it again.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

4.3. Data Calculation

The solubility can be expressed in various units (e.g., g/100 g solvent, g/100 mL solvent, mol/L).

-

Mass of dissolved solute (m_solute): (Mass of dish + solute) - (Mass of empty dish)

-

Mass of solvent (m_solvent): (Mass of dish + solution) - (Mass of dish + solute)

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of methyl 1-hydroxy-2-naphthoate.

References

- 1. Methyl 6-Hydroxy-2-naphthoate | 17295-11-3 | TCI AMERICA [tcichemicals.com]

- 2. Methyl 6-Hydroxy-2-naphthoate | 17295-11-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. byjus.com [byjus.com]

- 6. Methyl salicylate - Wikipedia [en.wikipedia.org]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-hydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the known physical properties of Methyl 1-hydroxy-2-naphthoate, with a focus on its melting point. It includes standardized experimental protocols for the determination of these properties and a logical workflow for purity assessment, crucial for research and development applications.

Core Physicochemical Data

Methyl 1-hydroxy-2-naphthoate is a derivative of 1-hydroxy-2-naphthoic acid, a compound structure found in some natural products and recognized for its potential biological activities, including anti-inflammatory and antibacterial properties[1]. Accurate determination of its physical constants is a critical first step in its characterization for any research or drug development pipeline.

Data Presentation: Physical Properties of Methyl 1-hydroxy-2-naphthoate

The quantitative data for Methyl 1-hydroxy-2-naphthoate are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | methyl 1-hydroxynaphthalene-2-carboxylate | [2] |

| CAS Number | 948-03-8 | [2] |

| Molecular Formula | C₁₂H₁₀O₃ | [2] |

| Melting Point | 74°C to 80°C | [2][3] |

| Boiling Point | Not readily available. Compounds of this nature may decompose at high temperatures before boiling at atmospheric pressure. | |

| Appearance | White to brown crystalline powder | [2] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting and boiling points of organic solids like Methyl 1-hydroxy-2-naphthoate.

2.1. Melting Point Determination (Capillary Method)

The melting point is a key indicator of a substance's purity. A pure crystalline solid typically exhibits a sharp melting point range of 1-2°C[4]. Impurities tend to lower and broaden this range[4]. The capillary method is the most common technique for this determination[5].

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[4]

-

Glass capillary tubes (sealed at one end)[6]

-

Mortar and pestle (optional, for grinding crystals)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the Methyl 1-hydroxy-2-naphthoate sample is completely dry and finely powdered. If necessary, gently grind the crystals to a fine powder[5].

-

Loading the Capillary Tube: Jab the open end of a capillary tube into the powder pile. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. The sample should be packed to a height of 2-3 mm[4][6]. An improperly packed or overly large sample can result in an artificially broad melting range[6].

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus[6].

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more precise measurement in the subsequent trial.

-

Accurate Determination: Prepare a new sample. Set the apparatus to heat rapidly to a temperature about 15°C below the approximate melting point found. Then, slow the heating rate to 1-2°C per minute[6]. A slow heating rate is critical for an accurate reading.

-

Recording the Melting Range: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range from T₁ to T₂.

-

2.2. Boiling Point Determination (Thiele Tube Method)

For solid compounds that are stable at high temperatures, a boiling point can be determined, typically under reduced pressure. The Thiele tube method is a convenient technique for determining the boiling point of small quantities of a liquid[7].

Apparatus:

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat-resistant mineral oil

-

Bunsen burner or hot plate

-

Stand and clamps

Procedure:

-

Sample Preparation: Place a few milliliters of the liquid sample into the small test tube[9]. If determining the boiling point of a solid like Methyl 1-hydroxy-2-naphthoate, it would first need to be melted.

-

Apparatus Assembly:

-

Heating:

-

Observation and Measurement:

-

As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube[7][8]. This indicates the vapor pressure of the liquid has exceeded the external pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube[7][8]. At this point, the vapor pressure of the substance equals the atmospheric pressure.

-

-

Record Pressure: Always record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent[10].

Mandatory Visualization

The following diagram illustrates the logical workflow for using melting point determination as a tool for assessing the purity of a synthesized sample of Methyl 1-hydroxy-2-naphthoate in a research context.

Caption: Workflow for Purity Assessment via Melting Point Determination.

References

- 1. ossila.com [ossila.com]

- 2. Methyl 1-hydroxy-2-naphthoate 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. METHYL 1-HYDROXY-2-NAPHTHOATE | 948-03-8 [chemicalbook.com]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide to Methyl 1-hydroxy-2-naphthoate: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-hydroxy-2-naphthoate, a derivative of naphthoic acid, has garnered interest in the scientific community for its notable anti-inflammatory properties. This technical guide provides a comprehensive overview of its discovery, and history, detailed physicochemical and spectral data, and established experimental protocols for its synthesis and biological evaluation. Furthermore, this document elucidates the molecular mechanisms underlying its anti-inflammatory effects through detailed signaling pathway diagrams, offering valuable insights for researchers in drug discovery and development.

Introduction and Historical Context

The history of Methyl 1-hydroxy-2-naphthoate is intrinsically linked to the development of synthetic organic chemistry, particularly the exploration of aromatic compounds. While a definitive singular "discovery" of this specific ester is not prominently documented, its synthesis is a logical extension of well-established reactions. The precursor, 1-hydroxy-2-naphthoic acid, is synthesized via the Kolbe-Schmitt reaction, a method developed in the mid-19th century by Hermann Kolbe and later refined by Rudolf Schmitt. This reaction involves the carboxylation of a phenoxide, in this case, the sodium salt of α-naphthol, under pressure with carbon dioxide.

The subsequent esterification of 1-hydroxy-2-naphthoic acid to yield Methyl 1-hydroxy-2-naphthoate follows the principles of the Fischer esterification, a reaction first described by Emil Fischer and Arthur Speier in 1895. Given the establishment of these fundamental reactions, it is plausible that Methyl 1-hydroxy-2-naphthoate was first synthesized in the late 19th or early 20th century as chemists systematically explored the derivatives of naphthoic acids. An early mention of esters of 1-hydroxy-2-naphthoic acid appeared in the Journal of the Chemical Society in 1950, indicating its established presence in the chemical literature by that time.

In recent years, research has shifted towards understanding the biological activities of Methyl 1-hydroxy-2-naphthoate, with significant findings highlighting its potential as an anti-inflammatory agent.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of Methyl 1-hydroxy-2-naphthoate is crucial for its application in research and development. The key quantitative data for this compound are summarized in the tables below.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 948-03-8 | [1] |

| Molecular Formula | C₁₂H₁₀O₃ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| Melting Point | 76-80 °C | |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in methanol, ethanol, benzene, ether, and alkalies. Almost insoluble in cold water. | [3] |

Spectroscopic Data

| Spectrum Type | Key Peaks / Shifts |

| ¹H NMR | Predicted chemical shifts (ppm): δ ~3.9 (s, 3H, -OCH₃), δ ~7.2-8.5 (m, 6H, Ar-H), δ ~10.0 (s, 1H, -OH). (Note: Actual experimental data may vary slightly). |

| ¹³C NMR | Predicted chemical shifts (ppm): δ ~52 (-OCH₃), δ ~110-140 (Ar-C), δ ~170 (C=O). (Note: Actual experimental data may vary slightly). |

| Infrared (IR) | Key absorptions (cm⁻¹): ~3400-3300 (O-H stretch, intramolecularly hydrogen-bonded), ~3100-3000 (C-H stretch, aromatic), ~1670 (C=O stretch, ester), ~1600-1400 (C=C stretch, aromatic), ~1250 (C-O stretch, ester).[4][5] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 202. Key fragmentation peaks are expected from the loss of the methoxy group (-OCH₃, m/z = 171) and the carboxyl group (-COOCH₃, m/z = 143).[6][7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of Methyl 1-hydroxy-2-naphthoate and the key biological assays used to evaluate its anti-inflammatory activity.

Synthesis of Methyl 1-hydroxy-2-naphthoate via Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures.[1][8][9][10]

Materials:

-

1-hydroxy-2-naphthoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane or diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 1-hydroxy-2-naphthoic acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the volume of methanol) to the solution while stirring.

-

Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and evaporate the solvent to obtain the crude product.

-

The crude Methyl 1-hydroxy-2-naphthoate can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield a crystalline solid.

Experimental Workflow for Synthesis

Caption: Synthesis of Methyl 1-hydroxy-2-naphthoate.

In Vitro Anti-inflammatory Assays

The following protocols are based on the methods described by Zhang et al. (2011) for evaluating the anti-inflammatory effects of Methyl 1-hydroxy-2-naphthoate (MHNA) in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line).[11]

Principle: Nitric oxide production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[12][13][14][15][16]

Procedure:

-

Seed RAW 264.7 macrophages in a 96-well plate and incubate until they reach the desired confluence.

-

Pre-treat the cells with various concentrations of Methyl 1-hydroxy-2-naphthoate for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups (untreated cells, cells treated with LPS alone, and cells treated with MHNA alone).

-

After incubation, collect the cell culture supernatant.

-

Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Principle: The levels of secreted pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[17][18][19][20][21]

Procedure:

-

Culture, treat, and stimulate the RAW 264.7 cells as described in the NO production assay.

-

Collect the cell culture supernatant.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits used.

-

The assay typically involves the capture of the cytokine by a specific antibody coated on the ELISA plate, followed by the addition of a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength (usually 450 nm).

-

Determine the cytokine concentrations from a standard curve.

Principle: The protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response, are determined by Western blotting.[22][23][24]

Procedure:

-

Following treatment and stimulation of the macrophages, lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for iNOS and COX-2. A loading control, such as β-actin or GAPDH, should also be probed.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental Workflow for Anti-inflammatory Assays

Caption: Workflow for In Vitro Anti-inflammatory Assays.

Mechanism of Action: Signaling Pathways

Methyl 1-hydroxy-2-naphthoate exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically c-Jun N-terminal kinase (JNK) and p38 MAPK.[11]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[3][25][26][27]

Methyl 1-hydroxy-2-naphthoate has been shown to inhibit the degradation of IκB-α, thereby preventing the nuclear translocation and DNA binding of NF-κB. This leads to a downstream reduction in the expression of NF-κB-dependent pro-inflammatory mediators.[11]

Caption: Inhibition of JNK and p38 MAPK Pathways.

Conclusion and Future Directions

Methyl 1-hydroxy-2-naphthoate is a synthetically accessible compound with well-defined physicochemical properties and significant anti-inflammatory activity. Its mechanism of action involves the dual inhibition of the NF-κB and MAPK (JNK and p38) signaling pathways, making it an attractive candidate for further investigation in the context of inflammatory diseases.

Future research should focus on in vivo studies to validate its anti-inflammatory efficacy and to assess its pharmacokinetic and toxicological profiles. Structure-activity relationship (SAR) studies could also be undertaken to optimize its potency and selectivity. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of Methyl 1-hydroxy-2-naphthoate.

References

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. Methyl 1-hydroxy-2-naphthoate 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. MALT1 inhibition by MI‑2 suppresses epithelial‑to‑mesenchymal transition and fibrosis by inactivating the NF‑κB pathway in high glucose‑treated HK‑2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 11. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Is Nitric Oxide Decrease Observed with Naphthoquinones in LPS Stimulated RAW 264.7 Macrophages a Beneficial Property? | PLOS One [journals.plos.org]

- 13. mdpi.com [mdpi.com]

- 14. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fisheries and Aquatic Sciences [e-fas.org]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. bmgrp.com [bmgrp.com]

- 21. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. biorxiv.org [biorxiv.org]

Unveiling the Biological Potential of Methyl 1-hydroxy-2-naphthoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract